molecular formula C12H24O2 B14437579 3-(Diethoxymethyl)hept-3-ene CAS No. 77731-52-3

3-(Diethoxymethyl)hept-3-ene

Katalognummer: B14437579
CAS-Nummer: 77731-52-3
Molekulargewicht: 200.32 g/mol
InChI-Schlüssel: HIHIIGVVXLBMSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Diethoxymethyl)hept-3-ene is an organic compound characterized by a heptene backbone with a diethoxymethyl substituent at the third carbon This compound is part of the broader class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxymethyl)hept-3-ene typically involves the alkylation of hept-3-ene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl group. The general reaction scheme is as follows:

Hept-3-ene+Diethoxymethyl chlorideNaHThis compound\text{Hept-3-ene} + \text{Diethoxymethyl chloride} \xrightarrow{\text{NaH}} \text{this compound} Hept-3-ene+Diethoxymethyl chlorideNaH​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Diethoxymethyl)hept-3-ene can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can convert the double bond to a single bond, yielding 3-(Diethoxymethyl)heptane.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Epoxides: and from oxidation.

    3-(Diethoxymethyl)heptane: from reduction.

  • Various substituted derivatives depending on the nucleophile used in substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-(Diethoxymethyl)hept-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Diethoxymethyl)hept-3-ene in chemical reactions typically involves the reactivity of the double bond and the diethoxymethyl group. The double bond can participate in electrophilic addition reactions, while the diethoxymethyl group can undergo nucleophilic substitution. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Heptene: A simpler alkene without the diethoxymethyl group.

    3-Methyl-3-heptene: Contains a methyl group instead of the diethoxymethyl group.

    3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene: A bicyclic compound with a similar backbone.

Uniqueness

3-(Diethoxymethyl)hept-3-ene is unique due to the presence of the diethoxymethyl group, which introduces additional reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Eigenschaften

CAS-Nummer

77731-52-3

Molekularformel

C12H24O2

Molekulargewicht

200.32 g/mol

IUPAC-Name

3-(diethoxymethyl)hept-3-ene

InChI

InChI=1S/C12H24O2/c1-5-9-10-11(6-2)12(13-7-3)14-8-4/h10,12H,5-9H2,1-4H3

InChI-Schlüssel

HIHIIGVVXLBMSR-UHFFFAOYSA-N

Kanonische SMILES

CCCC=C(CC)C(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.